molecular formula C14H17N3OS B2809119 [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone CAS No. 2310127-20-7

[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B2809119
CAS No.: 2310127-20-7
M. Wt: 275.37
InChI Key: BCEVOXZKBGNIRY-UHFFFAOYSA-N
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Description

[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone: is a chemical compound that features a combination of an imidazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Introduction of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction involving the imidazole derivative and a suitable piperidine precursor.

  • Coupling with Thiophen-2-ylmethanone: : The final step involves the coupling of the piperidine-imidazole intermediate with thiophen-2-ylmethanone under specific reaction conditions, often using a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)

  • Reduction: : LiAlH₄, NaBH₄, H₂ (Hydrogen gas)

  • Substitution: : NaOH (Sodium hydroxide), HCl (Hydrochloric acid)

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Formation of alcohols or amines

  • Substitution: : Formation of substituted imidazoles or thiophenes

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone: can be compared with other similar compounds, such as:

  • Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents or functional groups.

  • Thiophene derivatives: : These compounds contain the thiophene ring and may have various substituents or structural variations.

The uniqueness of This compound lies in its specific combination of the imidazole and thiophene rings, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-16-10-15-9-12(16)11-4-6-17(7-5-11)14(18)13-3-2-8-19-13/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEVOXZKBGNIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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